Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate
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Overview
Description
Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate: is a complex organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring, which is a six-membered heterocyclic amine, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate typically involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization. One common approach is the reaction of piperidine with a suitable carboxylic acid derivative, followed by esterification with methanol to introduce the methyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs targeting bacterial infections and inflammatory diseases.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. Piperidine derivatives have been studied for their use in treating conditions such as hypertension, Alzheimer's disease, and cancer.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The piperidine ring can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Piperidine derivatives
Phenylacetate derivatives
Other piperidine-based esters
Uniqueness: Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate stands out due to its specific structural features and potential applications. Its combination of a piperidine ring and a phenylacetate moiety provides unique chemical properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
methyl 2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-20(23)15-16-5-7-17(8-6-16)18-9-11-19(12-10-18)21(24)22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVABAQMNIMMUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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